(Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the Aldol condensation, a powerful way of making carbon-carbon bonds and introducing useful functionality into the resulting product . In this reaction, two aldehyde molecules react to form an initial addition product, which is a β-hydroxyaldehyde. These substances usually eliminate water to form α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as FTIR, 1H NMR, 13C NMR, and MS, and confirmed by single crystal X-ray diffraction . Quantum chemical calculations including molecular geometry, intermolecular hydrogen bonds, and vibrational frequencies have been carried out for the structures .Chemical Reactions Analysis
The Aldol condensation is a key reaction in the synthesis of similar compounds . This reaction involves both nucleophilic addition and alpha substitution steps, yielding a beta hydroxy carbonyl compound .Scientific Research Applications
Synthesis and Characterization
This compound has been synthesized and characterized as part of a study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting its role in the development of new chemical entities with potential antimicrobial activity. The structural elucidation was achieved using techniques like NMR, IR, Mass spectrometry, and elemental analysis, demonstrating its utility in the synthesis of complex molecules (Spoorthy et al., 2021).
Antimicrobial Activity
Derivatives of "(Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one" have shown promising antimicrobial properties. A study synthesized a series of derivatives and evaluated their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicate that these compounds possess good to moderate activity, suggesting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).
Molecular Structure Investigation
Investigations into the molecular structure of related compounds using techniques like DFT and X-Ray Diffraction have been conducted. Such studies provide insights into the compound's crystal structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science or drug design (Benhalima et al., 2011).
Supramolecular Self-Assembly
The compound and its derivatives have been explored for their supramolecular self-assembly capabilities, driven by hydrogen bonding and diverse π–hole interactions. This research underscores its potential in the development of supramolecular materials with tailored properties for applications in nanotechnology and materials science (Andleeb et al., 2017).
Anticancer Evaluation
Several studies have synthesized derivatives of this compound to evaluate their anticancer properties. These studies involve the synthesis of novel molecules and their subsequent testing against various cancer cell lines to assess their efficacy. The findings suggest that certain derivatives exhibit significant anticancer activity, highlighting the potential of these compounds in the development of new anticancer agents (Deep et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-15-13(16)12(20-14(15)19)8-9-5-6-10(17-2)11(7-9)18-3/h5-8H,4H2,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISBNMVWATXEQ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.